

Dazostinag (TAK-676): A Technical Guide for Solid Tumor Research

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Compound of Interest

Compound Name: Dazostinag

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Executive Summary

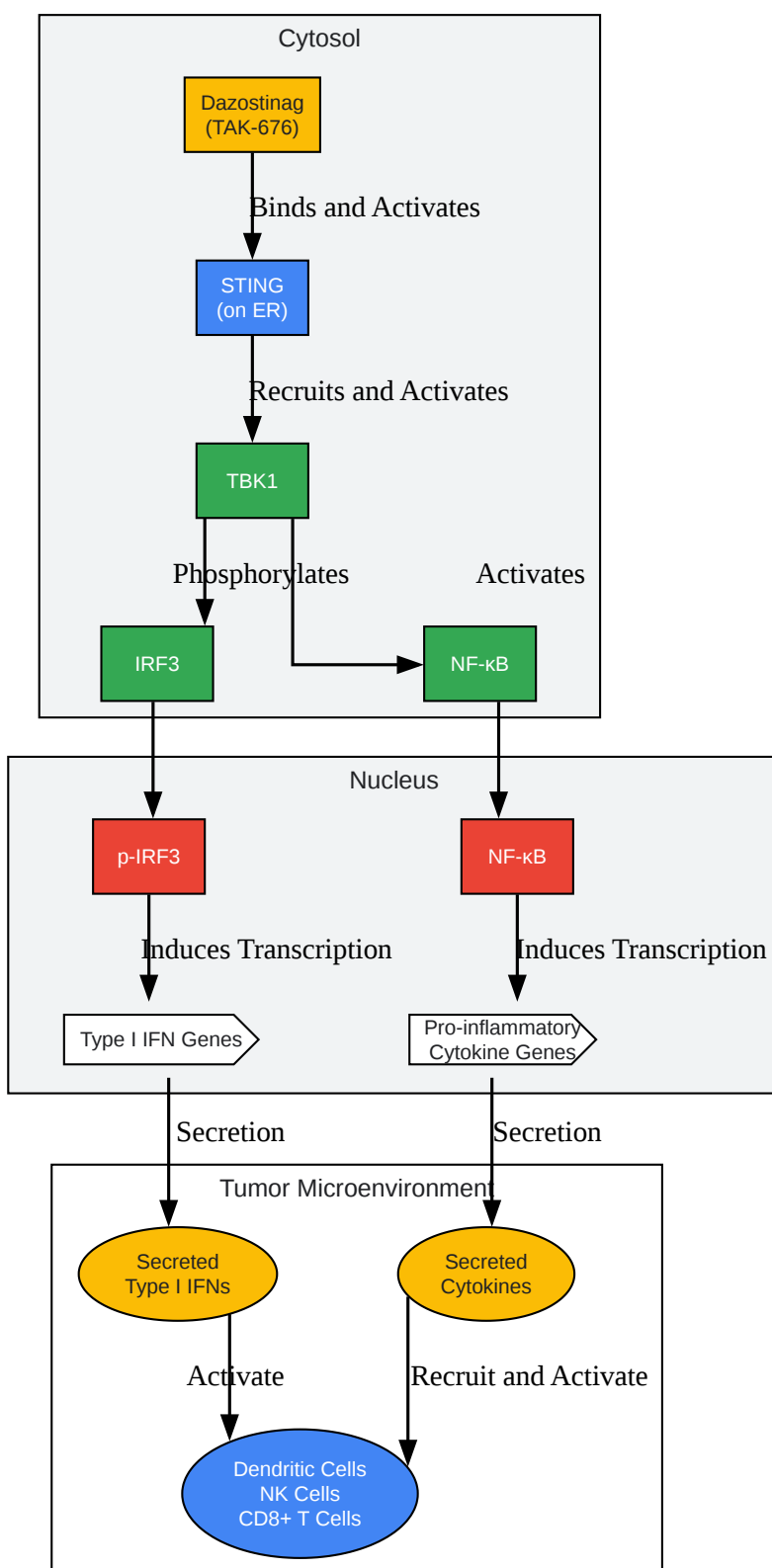
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, currently under investigation for the treatment of advanced solid tumors. By activating the STING pathway, **Dazostinag** stimulates the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust innate and adaptive anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical research on **Dazostinag**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action: Activating the cGAS-STING Pathway

Dazostinag functions by directly binding to and activating the STING protein, a key signaling molecule in the cyclic GMP-AMP synthase (cGAS)-STING pathway. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.

The activation of the cGAS-STING pathway by **Dazostinag** initiates a downstream signaling cascade:

- **Conformational Change and Translocation:** Upon binding of **Dazostinag**, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[\[1\]](#)[\[2\]](#)
- **TBK1 Recruitment and Phosphorylation:** In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
- **IRF3 and NF- κ B Activation:** Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (I κ B), leading to the activation of both IRF3 and NF- κ B transcription factors.[\[1\]](#)[\[2\]](#)
- **Type I Interferon and Cytokine Production:** Phosphorylated IRF3 and NF- κ B translocate to the nucleus, where they drive the transcription of genes encoding for type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines and chemokines.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Immune Cell Activation:** The secreted type I interferons and cytokines lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a pro-inflammatory tumor microenvironment and a potent anti-tumor immune response.[\[4\]](#)[\[5\]](#)



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Figure 1: Dazostinag-mediated activation of the STING signaling pathway.

Preclinical Data

In Vitro Activity

Dazostinag has demonstrated potent activation of the STING pathway in various human and murine cell lines.[\[4\]](#)[\[5\]](#)

Assay	Cell Line	Parameter	Value	Reference
IFN Activation	ISRE_NanoLuc HEK293T (human WT STING)	EC50	0.3 ± 0.11 $\mu\text{mol/L}$	[5]
IFN Activation (permeabilized)	ISRE_NanoLuc HEK293T (human WT STING)	EC50	0.09 ± 0.07 $\mu\text{mol/L}$	[5]
IFN Activation	THP1-Dual (human AML)	EC50	1.53 ± 0.45 $\mu\text{mol/L}$	[5]
IFN Activation	RAW-Lucia ISG (murine macrophage)	EC50	1.78 ± 0.48 $\mu\text{mol/L}$	[5]
STING Pathway Activation	THP1-Dual (human AML)	p-TBK1, p-IRF3	Dose-dependent increase	[5]
STING Pathway Activation	CT26.WT (murine colon carcinoma)	p-TBK1, p-IRF3	Dose-dependent increase	[5]
Dendritic Cell Activation	Mouse BMDCs	CD86 Induction	Dose-dependent increase	[5]
Dendritic Cell Activation	Human MoDCs	CD86 Induction	Dose-dependent increase	[5]

In Vivo Anti-Tumor Efficacy

Intravenous administration of **Dazostinag** has been shown to induce significant, dose-dependent anti-tumor activity in multiple syngeneic mouse tumor models. This anti-tumor effect is dependent on a functional STING pathway and is associated with the induction of a robust anti-tumor immune response. While specific tumor growth inhibition (TGI) percentages are not consistently reported in publicly available literature, studies have noted complete tumor regressions and the establishment of durable memory T-cell immunity.[\[5\]](#)[\[6\]](#)

Tumor Model	Mouse Strain	Treatment	Key Findings	Reference
A20 lymphoma	BALB/c	Dazostinag (i.v.)	Dose-dependent tumor growth inhibition, complete regressions	[7]
CT26.WT colon carcinoma	BALB/c	Dazostinag (i.v.)	Dose-dependent tumor growth inhibition, complete regressions, durable memory response	[5] [7]
CT26.WT colon carcinoma	BALB/c	Dazostinag + Radiation	Enhanced local IFN- γ production and increased efficacy compared to either agent alone	[8]
Murine RPP SCLC model	-	Dazostinag + anti-PD-1	Enhanced antitumor efficacy and increased T/NK cell infiltration compared to single agents	[9]

Clinical Research

Dazostinag is being evaluated in several clinical trials, both as a single agent and in combination with other anti-cancer therapies, primarily the immune checkpoint inhibitor pembrolizumab.

Phase 1/2 Study in Advanced Solid Tumors (iintune-1, NCT04420884)

This is a multi-part, open-label, dose-escalation and dose-expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of **Dazostinag** alone and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[\[10\]](#)[\[11\]](#)

Key Cohorts and Findings:

Cohort	Treatment	Tumor Type	Key Efficacy Data	Reference
Dose Expansion Cohort 2A	Dazostinag 5 mg IV (Days 1, 8, 15) + Pembrolizumab 200 mg IV (Day 1) of a 21-day cycle	First-line Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) with PD-L1 CPS ≥ 1	ORR: 34% (1 confirmed complete response, 7 confirmed partial responses) in 29 evaluable patients. Median DOR not reached.	ASCO 2025 Abstract
Dose Escalation	Dazostinag monotherapy and in combination with pembrolizumab	Various advanced solid tumors	Early clinical responses and durable stable disease observed in a heavily pretreated population.	[8]

Safety Profile: **Dazostinag**, both as a single agent and in combination with pembrolizumab, has shown a manageable safety profile. The most common treatment-related adverse events include fatigue, nausea, and cytokine release syndrome (CRS), which has been predominantly grade 1-2 and manageable.^{[7][8]}

Phase 1b Study in Combination with Pembrolizumab and Radiotherapy (NCT04879849)

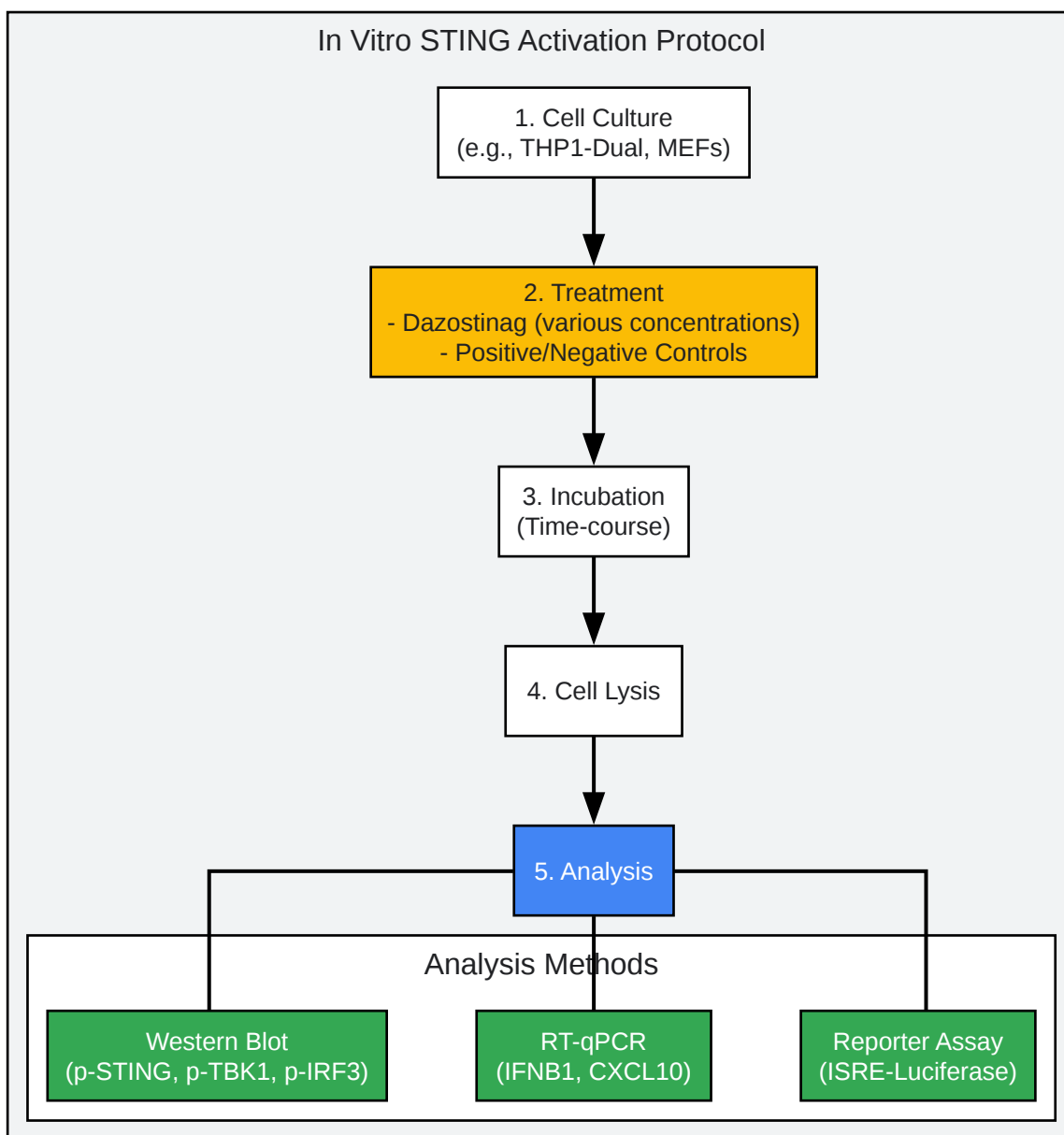
This study is evaluating the safety and preliminary anti-tumor activity of **Dazostinag** in combination with pembrolizumab following hypofractionated radiotherapy in patients with advanced non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), or squamous-cell carcinoma of the head and neck (SCCHN) that has progressed on prior checkpoint inhibitors.^[12]

Study Design: Patients receive radiotherapy followed by pembrolizumab and escalating doses of **Dazostinag**. The primary objectives are to assess safety and tolerability and to determine the recommended Phase 2 dose.^[12] Early results are anticipated.

Experimental Protocols

In Vitro STING Activation Assay

This protocol outlines a general method for assessing the activation of the STING pathway in cultured cells.



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Figure 2: General workflow for in vitro STING activation assays.

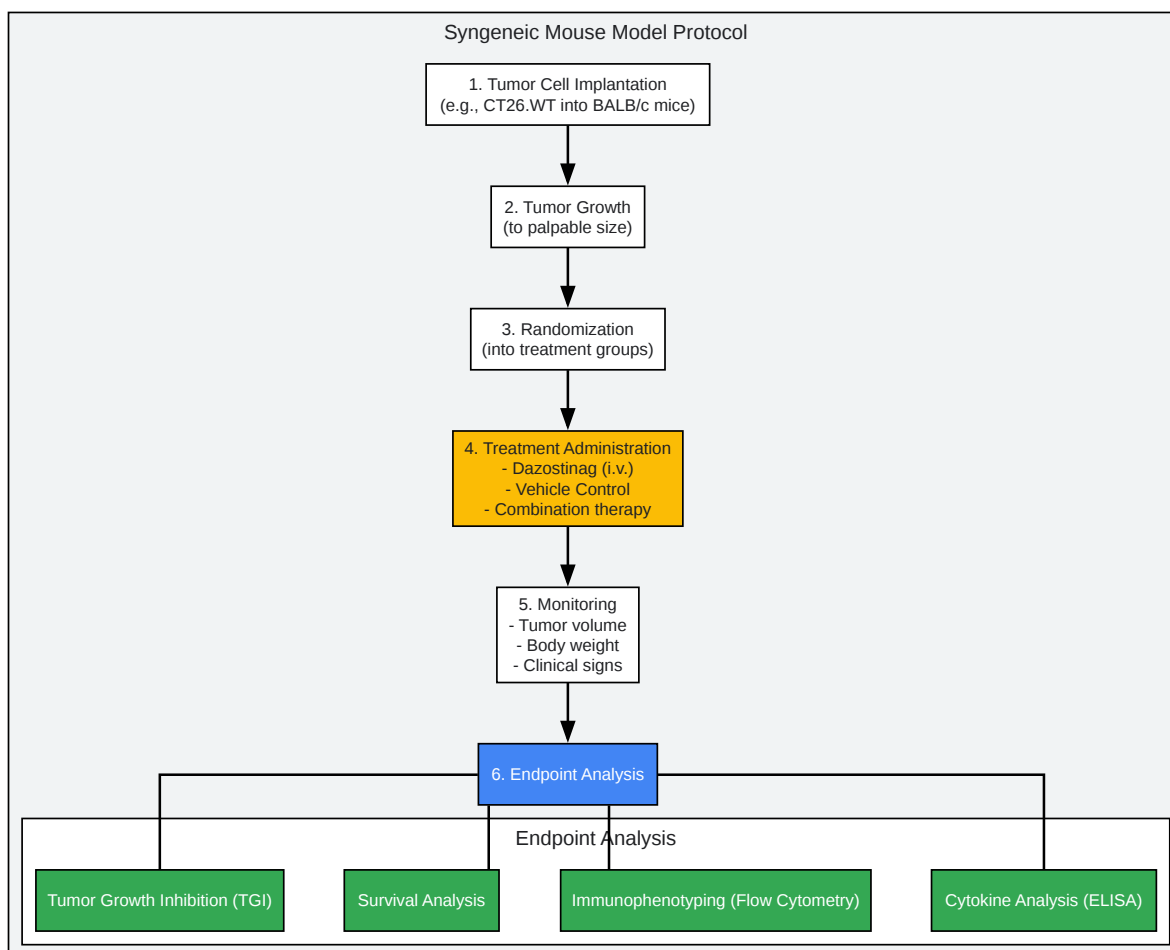
Detailed Methodology:

- Cell Culture: Culture cells (e.g., THP1-Dual human monocytic cells or mouse embryonic fibroblasts) in appropriate media and conditions until they reach the desired confluency.

- Treatment: Treat cells with varying concentrations of **Dazostinag**. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
- Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) to allow for STING pathway activation.
- Cell Lysis and Protein/RNA Extraction:
 - For Western blot analysis, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
 - For RT-qPCR analysis, extract total RNA using a suitable kit.
- Analysis:
 - Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
 - RT-qPCR: Synthesize cDNA from extracted RNA and perform quantitative PCR using primers for target genes such as IFNB1 and CXCL10.
 - Reporter Assay: For cells containing an interferon-stimulated response element (ISRE)-driven reporter (e.g., luciferase), measure reporter activity according to the manufacturer's instructions.

Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of **Dazostinag**.



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Figure 3: General workflow for syngeneic mouse tumor model studies.

Detailed Methodology:

- **Animal Models:** Use immunocompetent mice (e.g., BALB/c) that are syngeneic to the chosen tumor cell line (e.g., CT26 colon carcinoma).
- **Tumor Cell Implantation:** Subcutaneously implant a known number of tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
- **Tumor Growth and Randomization:** Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
- **Treatment Administration:** Administer **Dazostinag** intravenously at various dose levels and schedules. Include a vehicle control group. For combination studies, co-administer with other agents as per the study design.
- **Monitoring:** Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
- **Endpoint Analysis:**
 - **Tumor Growth Inhibition:** Calculate TGI based on the differences in tumor volume between treated and control groups.
 - **Survival:** Monitor survival and perform Kaplan-Meier analysis.
 - **Immunophenotyping:** At the end of the study, or at specified time points, harvest tumors and spleens for immunophenotyping of immune cell populations (e.g., CD8⁺ T cells, NK cells, dendritic cells) by flow cytometry.
 - **Cytokine Analysis:** Collect blood samples at various time points to measure systemic cytokine levels (e.g., IFN- γ , TNF- α) by ELISA or multiplex assays.

Future Directions and Considerations

Dazostinag represents a promising approach to cancer immunotherapy by activating the innate immune system to drive a potent anti-tumor response. Key areas for future research include:

- **Combination Therapies:** Further exploration of **Dazostinag** in combination with other immunotherapies (e.g., other checkpoint inhibitors, adoptive cell therapies) and targeted

therapies is warranted.

- **Biomarker Development:** Identification of predictive biomarkers to select patients most likely to respond to **Dazostinag** therapy is crucial for its clinical development.
- **Resistance Mechanisms:** Understanding potential mechanisms of resistance to **Dazostinag** will be important for developing strategies to overcome them.
- **Expansion to Other Tumor Types:** Investigating the efficacy of **Dazostinag** in a broader range of solid tumors, including immunologically "cold" tumors, is a logical next step.

This technical guide provides a summary of the currently available data on **Dazostinag**. As more data from ongoing and future studies become available, our understanding of the full potential of this novel STING agonist in the treatment of solid tumors will continue to evolve.

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